molecular formula C20H27N3O2 B2500925 1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941908-73-2

1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2500925
CAS No.: 941908-73-2
M. Wt: 341.455
InChI Key: PQYPOMAYAWDWIK-UHFFFAOYSA-N
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Description

1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a cyclohexene ring, an indole moiety, and a urea linkage, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the cyclohexene ring: This step involves the cyclization of a suitable precursor to form the cyclohexene ring.

    Attachment of the ethyl linker: The ethyl group is introduced through a series of reactions, such as alkylation or reduction.

    Synthesis of the indole moiety: The indole ring is synthesized using established methods, such as Fischer indole synthesis.

    Coupling of the indole and cyclohexene fragments: The two fragments are coupled using a suitable coupling reagent, such as a carbodiimide, to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole derivatives.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, such as enzymes and receptors, which may mediate the compound’s effects. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexene ring, an indole moiety, and a urea linkage. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-25-14-13-23-15-18(17-9-5-6-10-19(17)23)22-20(24)21-12-11-16-7-3-2-4-8-16/h5-7,9-10,15H,2-4,8,11-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYPOMAYAWDWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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